molecular formula C8H7NO2 B121291 Ethenone, methoxy-2-pyridinyl-(9CI) CAS No. 150176-09-3

Ethenone, methoxy-2-pyridinyl-(9CI)

Katalognummer: B121291
CAS-Nummer: 150176-09-3
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: JAIAZAHFKJBZAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethenone, methoxy-2-pyridinyl-(9CI) is an organic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol. This compound is characterized by the presence of a methoxy group and a pyridinyl group attached to an ethenone backbone. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Ethenone, methoxy-2-pyridinyl-(9CI) typically involves the reaction of 2-pyridinecarboxaldehyde with methanol in the presence of a base. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Ethenone, methoxy-2-pyridinyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Ethenone, methoxy-2-pyridinyl-(9CI) is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on this compound includes its potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.

    Industry: It is employed in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Ethenone, methoxy-2-pyridinyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyridinyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact molecular interactions and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Ethenone, methoxy-2-pyridinyl-(9CI) can be compared with other similar compounds, such as:

    2-Acetyl-6-methoxypyridine: This compound has a similar structure but differs in the position of the methoxy group.

    2-Methoxy-2-(3-pyridinyl)ethenone: This isomer has the methoxy group attached to a different position on the pyridinyl ring.

The uniqueness of Ethenone, methoxy-2-pyridinyl-(9CI) lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

150176-09-3

Molekularformel

C8H7NO2

Molekulargewicht

149.15 g/mol

InChI

InChI=1S/C8H7NO2/c1-11-8(6-10)7-4-2-3-5-9-7/h2-5H,1H3

InChI-Schlüssel

JAIAZAHFKJBZAQ-UHFFFAOYSA-N

SMILES

COC(=C=O)C1=CC=CC=N1

Kanonische SMILES

COC(=C=O)C1=CC=CC=N1

Synonyme

Ethenone, methoxy-2-pyridinyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.